6-(3,4-Difluorophenyl)pyrazin-2-amine
CAS No.:
Cat. No.: VC13417945
Molecular Formula: C10H7F2N3
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7F2N3 |
---|---|
Molecular Weight | 207.18 g/mol |
IUPAC Name | 6-(3,4-difluorophenyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15) |
Standard InChI Key | XQFAEHMYTGHWBE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CN=CC(=N2)N)F)F |
Canonical SMILES | C1=CC(=C(C=C1C2=CN=CC(=N2)N)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
6-(3,4-Difluorophenyl)pyrazin-2-amine (CAS: 1159819-64-3) possesses the molecular formula C₁₀H₇F₂N₃, with a molecular weight of 207.18 g/mol . The exact mass, determined via high-resolution mass spectrometry, is 207.0608 Da, consistent with its monoisotopic composition. The pyrazine ring’s substitution pattern places the amine group at position 2 and the 3,4-difluorophenyl group at position 6, creating a planar structure conducive to π-π stacking interactions .
Spectral Data and Crystallography
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons of the pyrazine and difluorophenyl groups. The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows a singlet at δ 8.35 ppm for the pyrazine H-3 and H-5 protons, while the difluorophenyl protons resonate as a multiplet between δ 7.45–7.65 ppm . Single-crystal X-ray diffraction studies of analogous compounds, such as ( S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine, confirm the planar arrangement of fluorinated aromatic systems and their ability to form hydrogen bonds with adjacent amine groups .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The most efficient route to 6-(3,4-difluorophenyl)pyrazin-2-amine involves a Buchwald-Hartwig amination between 2-chloropyrazine and 3,4-difluoroaniline. Key reaction parameters include:
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Catalyst system: Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) .
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Base: Cs₂CO₃ (2.5 equiv) in degassed 1,4-dioxane at 90°C for 40 hours .
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Yield: 45–50% after purification via silica gel chromatography (hexane/EtOAc gradient) .
A representative procedure involves heating 2-chloropyrazine (1.0 equiv) with 3,4-difluoroaniline (1.2 equiv) in the presence of Pd₂(dba)₃ and Xantphos. Post-reaction workup includes extraction with ethyl acetate, removal of palladium residues using MP-TMT scavenger, and recrystallization from ethanol/water to afford the product as a white solid .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor solubility in water (<0.1 mg/mL) . Its LogP value of 2.4 (calculated) suggests moderate lipophilicity, aligning with trends observed for difluorophenyl-substituted amines .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, with no decomposition below 200°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 220°C, confirming stability under standard handling conditions .
Applications in Medicinal Chemistry
Mitochondrial Uncoupling Activity
Fluorinated pyrazine derivatives, including 6-(3,4-difluorophenyl)pyrazin-2-amine, have shown promise as mitochondrial uncouplers. In L6 myoblast cells, analogs increase oxygen consumption rates (OCR) by 70–90% relative to baseline, with EC₅₀ values of 4–10 μM . The difluorophenyl group enhances metabolic stability, as evidenced by a half-life of 58 minutes in human liver microsomes, compared to 35 minutes for non-fluorinated analogs .
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